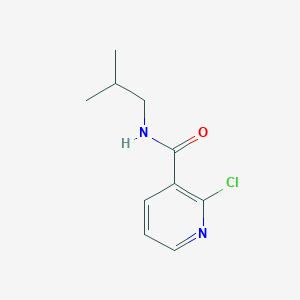

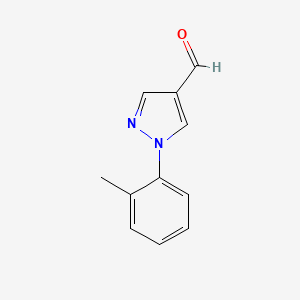

![molecular formula C12H17ClN2 B1351554 1-[1-(4-氯苯基)乙基]哌嗪 CAS No. 512776-10-2](/img/structure/B1351554.png)

1-[1-(4-氯苯基)乙基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[1-(4-Chlorophenyl)ethyl]piperazine is a compound with the CAS Number: 512776-10-21. It is used as a 5-HT-1 serotonin receptor agonist and also as a pharmaceutical intermediate2.

Synthesis Analysis

The synthesis of such compounds is a complex process and requires specialized knowledge in organic chemistry. Unfortunately, the specific synthesis process for 1-[1-(4-Chlorophenyl)ethyl]piperazine is not readily available in the public domain3.Molecular Structure Analysis

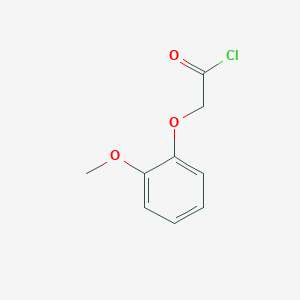

The molecular formula of 1-[1-(4-Chlorophenyl)ethyl]piperazine is C12H17ClN21. The InChI code for this compound is 1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H31.

Chemical Reactions Analysis

The specific chemical reactions involving 1-[1-(4-Chlorophenyl)ethyl]piperazine are not readily available in the public domain. However, piperazines are known to participate in a variety of chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis4.Physical And Chemical Properties Analysis

The molecular weight of 1-[1-(4-Chlorophenyl)ethyl]piperazine is 224.731. Unfortunately, other specific physical and chemical properties are not readily available in the public domain1.

科学研究应用

1. Anti-allergic Activities

- Application Summary : This compound is used in the design and synthesis of novel derivatives that have shown significant effects on both allergic asthma and allergic itching .

- Methods of Application : A series of novel derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. The homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .

- Results or Outcomes : Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

2. Synthesis of Antihistamines

- Application Summary : This compound is used as a common intermediate in the efficient synthesis of antihistamine drugs clocinizine and chlorcyclizine .

- Methods of Application : The common intermediate is prepared from (4-chlorophenyl) (phenyl)-methanone in three steps with excellent yields .

- Results or Outcomes : All the reactions proceeded smoothly and the products were also isolated easily .

安全和危害

This compound is classified as an irritant1. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised6.

未来方向

The future directions for research on 1-[1-(4-Chlorophenyl)ethyl]piperazine are not readily available in the public domain7. However, given its role as a serotonin receptor agonist, it may have potential applications in the treatment of conditions related to serotonin imbalance.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized literature or consult a professional in the field.

属性

IUPAC Name |

1-[1-(4-chlorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDDMVIATVZSAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389906 |

Source

|

| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Chlorophenyl)ethyl]piperazine | |

CAS RN |

512776-10-2 |

Source

|

| Record name | 1-[1-(4-chlorophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)